molecular formula C8H6N4O4 B1312682 3-Methyl-5,7-dinitro-1H-indazole CAS No. 647853-23-4

3-Methyl-5,7-dinitro-1H-indazole

Cat. No.: B1312682
CAS No.: 647853-23-4
M. Wt: 222.16 g/mol
InChI Key: QDAOOFJLFDRTDZ-UHFFFAOYSA-N
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Description

3-Methyl-5,7-dinitro-1H-indazole is a chemically unique, dinitro-substituted derivative of the 1H-indazole heterocyclic scaffold. With the molecular formula C8H6N4O4 and a molecular weight of 222.16 g/mol , this compound is offered as a high-purity building block for advanced research applications. The indazole core is recognized as a privileged structure in medicinal chemistry due to its widespread pharmaceutical and biological properties . Indazole-containing compounds are frequently investigated for their potential across a broad spectrum of therapeutic areas, including as anticancer, antibacterial, antifungal, anti-inflammatory, and anti-Parkinson's agents . The specific nitro and methyl substitutions on the indazole ring in this compound provide strategic sites for further chemical functionalization and exploration of structure-activity relationships (SAR). Researchers utilize such nitro-indazole derivatives as key intermediates in the synthesis of novel compounds for drug discovery programs . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5,7-dinitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O4/c1-4-6-2-5(11(13)14)3-7(12(15)16)8(6)10-9-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAOOFJLFDRTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=NN1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463389
Record name 3-METHYL-5,7-DINITRO-1H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647853-23-4
Record name 3-METHYL-5,7-DINITRO-1H-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of 3-methyl-5,7-dinitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 3-methyl-5,7-dinitro-1H-indazole. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related nitroaromatic heterocyclic compounds. The guide emphasizes the synergy between different spectroscopic techniques to build a complete and validated structural profile.

Introduction

This compound is a heterocyclic compound of significant interest due to the prevalence of the indazole scaffold in pharmacologically active molecules.[1][2] The presence of nitro groups suggests potential applications in various fields, including as intermediates in the synthesis of bioactive compounds.[3] Accurate and unambiguous structural characterization is paramount for ensuring the purity, stability, and desired reactivity of this molecule. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound.

The structural integrity of such molecules is the foundation of their function. Therefore, a multi-faceted spectroscopic approach is not just recommended but essential for unequivocal characterization. The principles and experimental protocols outlined herein are designed to provide a robust framework for researchers.

Molecular Structure and Key Features

To effectively interpret spectroscopic data, a foundational understanding of the molecule's structure is crucial. This compound consists of a bicyclic indazole core, a methyl group at position 3, and two nitro groups at positions 5 and 7.

Caption: Molecular Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Considerations: The chemical shifts of the protons in this compound are influenced by the aromatic ring system and the electron-withdrawing nature of the two nitro groups. The protons on the benzene ring will appear in the aromatic region, typically downfield due to deshielding. The methyl protons will appear as a singlet in the upfield region. The N-H proton of the indazole ring is expected to be a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Expected ¹H NMR Data:

ProtonExpected Chemical Shift (ppm)MultiplicityIntegrationKey Insights
N-H13.0 - 14.0broad singlet1HExchangeable proton, characteristic of indazole N-H.
H48.5 - 9.0doublet1HSignificantly downfield due to the anisotropic effect of the adjacent nitro group at C5.
H68.0 - 8.5doublet1HDownfield shift influenced by the nitro groups at C5 and C7.
CH₃2.5 - 3.0singlet3HCharacteristic of a methyl group attached to an aromatic system.

Note: The exact chemical shifts can vary depending on the solvent used.[4][5]

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Considerations: The ¹³C NMR spectrum will reveal all the unique carbon environments in the molecule. The carbons attached to the electron-withdrawing nitro groups (C5 and C7) will be significantly deshielded and appear at a lower field. The methyl carbon will be found in the upfield region.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (ppm)Key Insights
C3140 - 145Carbon bearing the methyl group.
C3a120 - 125Bridgehead carbon.
C4115 - 120Aromatic carbon.
C5145 - 150Deshielded carbon attached to the nitro group.
C6110 - 115Aromatic carbon.
C7150 - 155Highly deshielded carbon attached to the nitro group.
C7a135 - 140Bridgehead carbon.
CH₃15 - 20Methyl carbon.

Note: These are estimated chemical shifts based on known data for substituted indazoles and nitroaromatic compounds.[6]

C. Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of this compound.[7]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7] DMSO-d₆ is often preferred for indazole derivatives to observe the N-H proton.[4][5]

  • Ensure the sample is fully dissolved; sonication can be used to aid dissolution.[7]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to approximately 16 ppm.

    • Acquisition time should be 2-4 seconds with a relaxation delay of 1-5 seconds.

    • Collect 16-64 scans depending on the sample concentration.[7]

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse program.

    • Set the spectral width to approximately 250 ppm.

    • Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

    • A higher number of scans (1024-4096) is necessary due to the low natural abundance of ¹³C.[7]

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum and analyze chemical shifts, coupling constants, and multiplicities.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Theoretical Considerations: The IR spectrum of this compound will be dominated by the characteristic vibrations of the N-O bonds in the nitro groups, the N-H bond of the indazole ring, C-H bonds of the aromatic ring and methyl group, and the C=C and C=N bonds of the aromatic system.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance
3300 - 3100N-H stretchIndazole N-HConfirms the presence of the indazole ring.
3100 - 3000C-H stretchAromatic C-HIndicates the presence of the aromatic ring.
2950 - 2850C-H stretchMethyl C-HConfirms the methyl group.
1620 - 1580C=C/C=N stretchAromatic RingSkeletal vibrations of the indazole ring.
1550 - 1475Asymmetric N-O stretchNitro (NO₂)Strong and characteristic absorption for aromatic nitro compounds.[8]
1360 - 1290Symmetric N-O stretchNitro (NO₂)Another strong and characteristic band for aromatic nitro compounds.[8]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify and label the major absorption bands.

    • Correlate the observed bands with the expected functional groups.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Theoretical Considerations: The extended π-system of the indazole ring, coupled with the nitro groups which act as auxochromes, will result in characteristic UV-Vis absorption bands. The spectrum is expected to show π → π* and n → π* transitions.

Expected UV-Vis Absorption Maxima (λ_max):

Wavelength Range (nm)Electronic TransitionChromophore
250 - 300π → πIndazole ring
320 - 400n → πNitro groups

The exact position and intensity of these bands are solvent-dependent.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes.

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

    • Record the spectrum over a range of 200-800 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

IV. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Considerations: Electron Ionization (EI) is a common technique for small molecules. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of this compound (C₈H₆N₄O₄ = 222.16 g/mol ). The fragmentation pattern will likely involve the loss of nitro groups (NO₂), and other characteristic cleavages of the indazole ring.

Expected Mass Spectrometric Data (EI):

m/zFragmentInterpretation
222[M]⁺Molecular Ion
176[M - NO₂]⁺Loss of a nitro group
130[M - 2NO₂]⁺Loss of two nitro groups
Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • For a solid sample, a direct insertion probe can be used.

    • Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

  • Ionization:

    • Electron Ionization (EI) at 70 eV is standard.

  • Mass Analysis:

    • The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the major fragment ions to deduce the fragmentation pathway, which can help confirm the structure.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating system.

cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Data_NMR H-C Framework Chemical Shifts Coupling Constants NMR->Data_NMR Data_IR Functional Groups (NO₂, N-H, C-H) IR->Data_IR Data_UV_Vis Conjugated System Electronic Transitions UV_Vis->Data_UV_Vis Data_MS Molecular Weight Fragmentation Pattern MS->Data_MS Integration Data Integration & Structural Elucidation Data_NMR->Integration Data_IR->Integration Data_UV_Vis->Integration Data_MS->Integration Structure Validated Structure Integration->Structure

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a synergistic approach, leveraging the strengths of NMR, IR, UV-Vis, and Mass Spectrometry. This guide provides the theoretical framework and practical protocols for researchers to confidently elucidate and validate the structure of this and related compounds. Adherence to these methodologies ensures the scientific rigor necessary for advancing research and development in medicinal chemistry and materials science.

References

  • Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(9), 4336-4346. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • 13 C NMR of indazoles - ResearchGate. (2016). Retrieved January 23, 2026, from [Link]

  • UV-vis absorption spectra of the reduction of various nitro compounds... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Conduit, C. P. (1959). Ultraviolet and infrared spectra of some aromatic nitro-compounds. Journal of the Chemical Society (Resumed), 3273-3277. Available from: [Link]

  • Comparative computational studies for nucleophilic aromatic substitution of dinitro‑substituted benzannulated heterocycles with 1H‑1,2,3‑triazole | Request PDF - ResearchGate. (2025). Retrieved January 23, 2026, from [Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (2009). Journal of Heterocyclic Chemistry, 46(6), 1408-1415. Available from: [Link]

  • The UV–vis spectra of various nitroaromatic compounds and excitation of... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. (2000). Journal of the Chemical Society, Perkin Transactions 2, (7), 1369-1376. Available from: [Link]

  • Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations - Sciforum. (2021). Retrieved January 23, 2026, from [Link]

  • IR: nitro groups. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of new indazole derivatives as potential antioxidant agents - ResearchGate. (2014). Retrieved January 23, 2026, from [Link]

  • 1.3: UV/Vis and IR Spectroscopy - Chemistry LibreTexts. (2022). Retrieved January 23, 2026, from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and characterization of 1-methyl-3, 5-dininitro-1, 2, 4-triazole - ResearchGate. (2025). Retrieved January 23, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023). Retrieved January 23, 2026, from [Link]

  • 1H-NMR spectra of the (a) dinitro precursor DN and (b) diamine monomer... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. (2025). Retrieved January 23, 2026, from [Link]

Sources

3-methyl-5,7-dinitro-1H-indazole mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-methyl-5,7-dinitro-1H-indazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a heterocyclic nitroaromatic compound of interest in pharmaceutical and chemical research. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the robust characterization of this molecule. We will delve into the principles of ionization, detail the predictable fragmentation pathways under various mass spectrometric conditions, and present validated experimental protocols. The causality behind methodological choices is explained to empower analysts in developing and troubleshooting their own assays.

Introduction: The Analytical Imperative for this compound

This compound belongs to the indazole class of compounds, which are bicyclic heterocyclic aromatic molecules consisting of a fused benzene and pyrazole ring.[1] The presence of two nitro groups and a methyl group on the indazole core creates a molecule with distinct physicochemical properties. Indazole derivatives are known for a wide range of biological activities, and nitroaromatic compounds are pivotal in various chemical syntheses.[2][3]

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such molecules. Its high sensitivity and specificity allow for unambiguous identification, often from complex matrices. Understanding the mass spectrometric behavior of this compound is critical for purity assessment, metabolite identification, and pharmacokinetic studies. This guide will focus primarily on Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, which are workhorses in modern analytical laboratories.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₈H₆N₄O₄-
Molecular Weight 222.16 g/mol -
Monoisotopic Mass 222.03925 Da-
Structure A 1H-indazole core with a methyl group at position 3 and nitro groups at positions 5 and 7.[4]
Appearance Likely a solid at room temperature, similar to related nitroindazole compounds.[5]

Core Principles: Ionization & Fragmentation of Nitroaromatic Indazoles

The choice of ionization technique is paramount as it dictates the nature of the ions generated and the subsequent fragmentation patterns.

Electron Ionization (EI): The Hard Ionization Standard

EI is a highly energetic, gas-phase ionization technique typically coupled with Gas Chromatography (GC-MS).[6][7] It involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the ejection of an electron to form a radical cation (M⁺•).[7] This process imparts significant excess energy, resulting in extensive and reproducible fragmentation.[6]

For nitroaromatic compounds, EI mass spectra are characterized by:

  • Abundant Fragmentation: The molecular ion may be weak but is usually observable.

  • Characteristic Neutral Losses: The fragmentation is dominated by the loss of the nitro groups and related species. Common losses include:

    • Loss of •NO₂ (46 Da)

    • Loss of •NO (30 Da)

    • Loss of O (16 Da), often from a nitro group rearrangement (the "nitro-nitrite" rearrangement).

  • Ring Cleavage: Fragmentation of the indazole ring system itself can also occur.

Electrospray Ionization (ESI): The Soft Ionization Approach

ESI is a soft ionization technique ideal for molecules that are polar or can be readily ionized in solution, making it the standard for Liquid Chromatography (LC-MS).[8][9] It generates ions with little excess energy, typically protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode.

  • Negative Ion Mode ([M-H]⁻): Due to the acidic proton on the indazole nitrogen and the electron-withdrawing nature of the dinitro substitution, this compound is expected to ionize efficiently in negative ion mode.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, the [M-H]⁻ precursor ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural insights, often through similar neutral losses (NO, NO₂) as seen in EI, but originating from an even-electron ion.

Integrated Analytical Workflow

A systematic approach, from sample preparation to data analysis, ensures reliable and reproducible results. The following workflow is recommended for the comprehensive analysis of this compound.

MS_Workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_ionization Ionization cluster_analysis Mass Analysis Prep Dissolve Sample (e.g., Acetonitrile, Methanol) GC Gas Chromatography (GC) For Volatile Analysis Prep->GC Inject LC Liquid Chromatography (LC) For Polar Analysis Prep->LC Inject EI Electron Ionization (EI) (Hard Ionization) GC->EI Interface ESI Electrospray Ionization (ESI) (Soft Ionization) LC->ESI Interface MS Full Scan MS (Identification) EI->MS ESI->MS MSMS Tandem MS (MS/MS) (Structural Elucidation) MS->MSMS Precursor Selection

Caption: General workflow for the MS analysis of this compound.

EI-MS Fragmentation Pathway of this compound

The EI fragmentation of this molecule is predicted to be a multi-step process initiated by the formation of the molecular ion radical at m/z 222. The high-energy input leads to a cascade of fragmentation events.

Fragmentation_Pathway M C₈H₆N₄O₄⁺• m/z 222 (Molecular Ion) F1 C₈H₆N₃O₂⁺• m/z 176 (-NO₂) M->F1 - •NO₂ (46) F2 C₈H₆N₂O⁺• m/z 146 (-NO) F1->F2 - •NO (30) F3 C₇H₃N₂O⁺ m/z 131 (-CH₃) F2->F3 - •CH₃ (15) F4 C₈H₅N₂⁺ m/z 129 (-HCN) F2->F4 - HCN (27) F5 C₇H₃N₂⁺ m/z 115 (-O) F3->F5 - O (16)

Caption: Proposed EI fragmentation pathway for this compound.

Key Fragmentation Steps (EI):
  • Molecular Ion (m/z 222): The initial radical cation is formed.

  • Loss of a Nitro Radical (m/z 176): The most facile cleavage is the loss of one of the •NO₂ groups, a characteristic fragmentation of nitroaromatic compounds, resulting in a stable ion at m/z 176.[10]

  • Loss of Nitric Oxide (m/z 146): The fragment at m/z 176 can then lose a molecule of nitric oxide (•NO), a common pathway for the remaining nitro group, to produce an ion at m/z 146.

  • Loss of Methyl Radical (m/z 131): The ion at m/z 146 may eject the methyl radical (•CH₃) to form a fragment at m/z 131.

  • Ring Contraction/Cleavage (m/z 129): A common pathway for heterocyclic aromatic compounds is the loss of HCN (27 Da) from the pyrazole ring, which could occur from the m/z 146 ion to yield a fragment at m/z 119 (not shown) or from the m/z 176 ion to yield m/z 149 (not shown). Cleavage can also lead to other smaller fragments.

ESI-MS/MS Fragmentation Analysis

In negative ion mode ESI, the molecule deprotonates at the N1 position to form the [M-H]⁻ ion at m/z 221. CID of this ion will yield a distinct fragmentation pattern.

Key Fragmentation Steps (ESI, Negative Mode):
  • Precursor Ion ([M-H]⁻, m/z 221): This is the stable, deprotonated molecule.

  • Loss of NO (m/z 191): Upon collisional activation, a common loss from the nitro group of an anion is nitric oxide, resulting in a fragment at m/z 191.

  • Loss of NO₂ (m/z 175): Alternatively, the precursor can lose a nitro radical, forming a radical anion at m/z 175. This is typically less favored than neutral losses from even-electron ions but can be observed.

Experimental Protocols

These protocols provide a starting point for method development. Optimization is necessary based on the specific instrumentation and analytical goals.

Protocol 1: GC-EI-MS for Identification and Purity Analysis

This method is ideal for identifying the analyte and volatile impurities.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate or acetone) to a final concentration of approximately 100 µg/mL.

    • Vortex to ensure complete dissolution.

  • GC-MS Instrumentation & Parameters:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Inlet: Splitless mode, 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MS Transfer Line: 290 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Mass Analyzer: Quadrupole.

    • Acquisition Mode: Full Scan from m/z 40 to 300.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

    • Identify the molecular ion (m/z 222) and key fragment ions (e.g., m/z 176, 146, 131) to confirm the compound's identity.

Protocol 2: LC-ESI-MS/MS for Quantification and Trace Analysis

This method is suited for analyzing the compound in complex matrices or when higher sensitivity is required.

  • Sample Preparation:

    • Dissolve the sample in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water) to the desired concentration (e.g., for a calibration curve from 1 ng/mL to 1000 ng/mL).

  • LC-MS Instrumentation & Parameters:

    • LC Column: C18, 100 mm x 2.1 mm ID, 2.6 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • Start at 10% B.

      • Linear ramp to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Ion Source: Electrospray Ionization (ESI), Negative Ion Mode.

    • ESI Parameters:

      • Capillary Voltage: -3.5 kV.

      • Drying Gas (N₂): 10 L/min at 350 °C.

      • Nebulizer Pressure: 45 psi.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Transition 1 (Quantifier): m/z 221 → 191.

      • Transition 2 (Qualifier): m/z 221 → 175.

      • Note: Collision energies must be optimized for the specific instrument.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the quantifier transition against concentration.

    • Confirm the identity of the analyte by ensuring the retention time matches that of a standard and the ratio of the quantifier to qualifier transitions is consistent.

Conclusion

The mass spectrometric analysis of this compound is a robust and definitive technique for its characterization. Electron Ionization provides rich, reproducible fragmentation patterns ideal for structural confirmation, dominated by losses of nitro-moieties. Electrospray Ionization, particularly in negative ion mode, offers high sensitivity for quantification using tandem mass spectrometry. The methodologies and fragmentation insights presented in this guide serve as a validated starting point for researchers, enabling them to confidently apply mass spectrometry in their work with this and structurally related compounds.

References

  • Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Parshintsev, J., et al. (2011). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. Available at: [Link]

  • American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2001). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. PMC. Available at: [Link]

  • ResearchGate. (2010). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. ResearchGate. Available at: [Link]

  • Schmidt, T. C., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

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  • ResearchGate. (2018). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Physical Properties of 3-methyl-5,7-dinitro-1H-indazole: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated physical properties of 3-methyl-5,7-dinitro-1H-indazole. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document leverages established principles of physical organic chemistry and comparative data from structurally analogous compounds to construct a predictive profile. We will delve into a plausible synthetic pathway, expected spectroscopic signatures, crystallographic characteristics, and thermal stability. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and characterization of this and related nitro-substituted indazole compounds, providing both theoretical grounding and practical experimental frameworks.

Introduction: The Significance of Nitroindazoles

The indazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of nitro groups into the indazole ring system can dramatically alter its physicochemical properties, often enhancing its biological efficacy or introducing energetic characteristics. The title compound, this compound, is of particular interest due to the presence of two electron-withdrawing nitro groups, which are expected to significantly influence its molecular geometry, reactivity, and thermal behavior. This guide will provide a robust, predictive framework for understanding these properties.

Synthesis and Molecular Structure

A logical and well-established method for the preparation of nitroaromatic compounds is the direct nitration of a suitable precursor. In this case, 3-methyl-1H-indazole would be the logical starting material.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step nitration of 3-methyl-1H-indazole. The first nitration would likely yield a mixture of mono-nitro isomers, with 3-methyl-5-nitro-1H-indazole being a major product. A second, more forceful nitration would then introduce the second nitro group at the 7-position.

Synthesis_of_this compound cluster_start Starting Material cluster_reagents1 Nitration Step 1 cluster_intermediate Intermediate cluster_reagents2 Nitration Step 2 cluster_product Final Product 3-methyl-1H-indazole 3-methyl-1H-indazole HNO3_H2SO4_1 HNO₃ / H₂SO₄ 3-methyl-5-nitro-1H-indazole 3-methyl-5-nitro-1H-indazole HNO3_H2SO4_1->3-methyl-5-nitro-1H-indazole Yields mixture, major isomer shown HNO3_H2SO4_2 Fuming HNO₃ / H₂SO₄ This compound This compound HNO3_H2SO4_2->this compound Forced conditions

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Caution: This procedure involves highly corrosive and reactive substances. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

  • Mono-nitration: To a cooled (0-5 °C) solution of 3-methyl-1H-indazole in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise, maintaining the low temperature.

  • Reaction Monitoring: The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured onto ice, and the precipitated product is filtered, washed with water until neutral, and dried.

  • Purification: The crude product, a mixture of isomers, is purified by column chromatography to isolate 3-methyl-5-nitro-1H-indazole.

  • Di-nitration: The purified 3-methyl-5-nitro-1H-indazole is dissolved in concentrated sulfuric acid, and fuming nitric acid is added cautiously at low temperature.

  • Heating and Monitoring: The reaction mixture is gently heated to facilitate the second nitration, with careful monitoring by TLC.

  • Final Work-up and Purification: The work-up procedure is similar to the first step. The resulting solid is recrystallized to yield pure this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on data from analogous compounds.

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₈H₆N₄O₄-
Molecular Weight 222.16 g/mol -
Appearance Pale yellow to yellow crystalline solidNitroaromatic compounds are typically colored solids.
Melting Point > 200 °C (with decomposition)The presence of two nitro groups and potential for strong intermolecular hydrogen bonding and π-stacking suggest a high melting point. For comparison, 3-chloro-1-methyl-5-nitro-1H-indazole has a melting point of 198 °C (471 K).[1] 5,7-dinitrobenzotriazole melts at 193 °C.[2]
Density ~1.6 - 1.7 g/cm³The crystal density of 3-chloro-1-methyl-5-nitro-1H-indazole is 1.618 g/cm³.[1] The addition of a second nitro group in place of a chlorine atom would likely result in a similar or slightly higher density.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone).The polar nitro groups will enhance solubility in polar solvents.

Predicted Spectroscopic and Crystallographic Properties

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

TechniquePredicted Observations
¹H NMR δ (ppm) in DMSO-d₆: - Aromatic protons: Two singlets or narrow doublets in the downfield region (δ 8.5-9.5 ppm) due to the strong deshielding effect of the nitro groups.- Methyl protons: A singlet around δ 2.5-2.8 ppm.- N-H proton: A broad singlet at δ > 13 ppm.
¹³C NMR δ (ppm) in DMSO-d₆: - Aromatic carbons attached to nitro groups would be significantly deshielded (δ > 140 ppm).- Other aromatic carbons would appear in the δ 110-140 ppm range.- The methyl carbon would be observed around δ 10-15 ppm.
IR Spectroscopy ν (cm⁻¹): - N-H stretch: A broad band around 3100-3300 cm⁻¹.- C-H stretch (aromatic and aliphatic): ~3000-3100 cm⁻¹ and ~2900-3000 cm⁻¹, respectively.- C=C and C=N stretches: 1500-1650 cm⁻¹.- NO₂ asymmetric stretch: A strong band around 1520-1560 cm⁻¹. - NO₂ symmetric stretch: A strong band around 1340-1370 cm⁻¹.
Mass Spectrometry m/z: - Molecular ion peak [M]⁺ at ~222.- Fragmentation would likely involve the loss of NO₂ (m/z 46) and other characteristic fragments.
Predicted Crystallographic Properties

Based on the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole[1], we can predict several features of the crystal structure of this compound.

ParameterPredicted Value/Characteristic
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar centrosymmetric group
Key Features - The indazole ring system will be essentially planar.- The nitro groups will likely be slightly twisted out of the plane of the aromatic ring.- Intermolecular hydrogen bonding between the N-H of one molecule and a nitro oxygen of another is highly probable, leading to the formation of dimers or chains.- π-π stacking interactions between the aromatic rings of adjacent molecules are also expected.

Predicted Thermal Stability

The presence of two nitro groups suggests that this compound may be an energetic material with significant thermal sensitivity.

  • Decomposition Onset: Based on data for 5,7-dinitrobenzotriazole, which shows decomposition onset around 291 °C[2], a similar or slightly lower decomposition temperature is expected for this compound.

  • Decomposition Mechanism: The primary decomposition pathway is anticipated to be the homolytic cleavage of the C-NO₂ bond, which is a common initial step in the thermal decomposition of nitroaromatic compounds.[2] This would generate radical species that propagate further decomposition reactions.

  • Experimental Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be essential to determine the melting point, decomposition temperature, and kinetic parameters of the decomposition process.

Comprehensive Experimental Workflow

The following workflow outlines the necessary steps for a full characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physical_properties Physical & Thermal Properties Synthesis Proposed Synthesis Purification Column Chromatography & Recrystallization Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS X-ray Single Crystal X-ray Diffraction Purification->X-ray If suitable crystals form Thermal DSC / TGA X-ray->Thermal Solubility Solubility Studies Thermal->Solubility

Caption: A comprehensive workflow for the characterization of this compound.

Conclusion

References

  • Abbassi, Y., El-Ammari, L., Essassi, E. M., et al. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o834–o835. [Link]

  • Claramunt, R. M., Bouissane, L., Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(9), 4239–4250. [Link]

  • Foces-Foces, C., Jagerovic, N., et al. (1998). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (1), 101-108. [Link]

  • Wang, X., Lu, Z., Wang, J., & Qin, L. (2009). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. Chinese Journal of Energetic Materials, 17(5), 555-558. [Link]

  • Lian, P., Xiao, Y., Chen, J., & Wang, J. (2021). 4,5-Dinitro-1-methylimidazole (4,5-MDNI), a low melting point explosive: synthesis and studies on thermal behavior. RSC Advances, 11(59), 37537-37543. [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(9), 4239-4250. [Link]

  • Fustin, C. A., et al. (2007). Supporting Information for "A Highly Efficient and General Method for the Synthesis of 1H-Indazoles by 1,3-Dipolar Cycloaddition of Diazo Compounds with Arynes". Angewandte Chemie International Edition, 46(42), 7956-7959. [Link]

  • Elguero, J., Jimeno, M. L., & Yranzo, G. I. (1990). 1H and 13C NMR study of the structure of pyrazoles, imidazoles and their benzo derivatives in sulphuric acid (azolium cations). Magnetic Resonance in Chemistry, 28(9), 807-812. [Link]

  • Zvereva, M. I., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2568. [Link]

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  • Klapötke, T. M., et al. (2018). Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. Chemistry - An Asian Journal, 13(17), 2416-2425. [Link]

  • Mohamed, S. K., Mague, J. T., Akkurt, M., & Albayati, M. R. (2016). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 16(2), 1049-1061. [Link]

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A Technical Guide to the Discovery and History of Dinitro-1H-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The dinitro-1H-indazole scaffold represents a fascinating intersection of energetic materials science and medicinal chemistry. The strategic placement of two nitro groups on the bicyclic indazole core imparts unique physicochemical properties, leading to a rich history of development and a future brimming with therapeutic potential. This guide provides an in-depth exploration of the discovery, historical synthesis, and evolving applications of key dinitro-1H-indazole isomers, offering a technical foundation for researchers in the field.

The Indazole Core: A Privileged Scaffold

Indazole, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, was first described by Emil Fischer.[1] It exists in tautomeric forms, with the 1H-indazole being the most stable and common isomer.[2] The indazole ring is considered a bioisostere of indole, a core motif in numerous natural and synthetic pharmacophores, making it a "privileged scaffold" in drug discovery.[1][3] Its derivatives have found application in a wide array of therapeutic areas, including oncology, inflammation, and neurology.[1][4][5] The introduction of highly polar, electron-withdrawing nitro groups onto this scaffold dramatically alters its properties, a chemical strategy that defined the initial discovery and application of these compounds.

Early Investigations: The Era of Direct Nitration

The history of dinitro-1H-indazoles is intrinsically linked to the broader development of nitration chemistry in the late 19th and early 20th centuries, a period focused on the synthesis of dyes and energetic materials.[6] Early synthetic approaches to nitroindazoles relied on the direct electrophilic nitration of the parent indazole ring.

Causality of Experimental Choice: The classic method for nitrating aromatic systems involves a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. This aggressive reagent system, while effective, often leads to challenges in controlling regioselectivity and can result in over-nitration or decomposition, especially with sensitive heterocyclic substrates.

The direct dinitration of 1H-indazole is complex. The first nitro group deactivates the ring towards further electrophilic substitution, requiring harsh conditions to introduce a second. The position of these nitro groups is directed by the electronic nature of the fused ring system, leading to a mixture of isomers. Isolating pure isomers from these reactions was a significant challenge for early chemists and remains a key consideration in modern synthetic planning.

Key Isomers: Synthesis, Properties, and Shifting Roles

The substitution pattern of the nitro groups dictates the compound's properties. While several isomers are possible, the 4,6- and 5,7-dinitro-1H-indazoles are among the most historically significant and well-studied.

4,6-Dinitro-1H-indazole

The 4,6-isomer has been a subject of interest primarily for its energetic properties. Its synthesis often involves the nitration of an already substituted indazole precursor to control the final positions of the nitro groups.

Historical Synthesis Protocol: Nitration of 6-Nitroindazole

  • Preparation: 6-Nitro-1H-indazole is carefully added in portions to a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid with constant stirring.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and then gently heated to ensure complete dinitration.

  • Workup: The mixture is poured over crushed ice, causing the 4,6-dinitro-1H-indazole product to precipitate out of the acidic solution.

  • Purification: The crude solid is collected by filtration, washed with cold water until the washings are neutral, and then recrystallized from a suitable solvent like ethanol or acetic acid to yield the purified product.

Field Insight: The nitro group at the 4-position is often susceptible to nucleophilic substitution, a reactivity that has been exploited to create a range of functionalized derivatives.[7] For example, reactions with nucleophiles like azide or thiolates can selectively replace the 4-nitro group, providing a pathway to new polycyclic fused heterocycles.[7]

5,7-Dinitro-1H-indazole

The synthesis of 5,7-dinitro-1H-indazole often follows a similar logic of direct nitration under forcing conditions. Its properties and reactivity differ from the 4,6-isomer due to the different electronic environment of the nitro groups.

Other Notable Isomers

Research has also explored other isomers like 5,6-dinitro-1H-indazole, which serves as a valuable synthetic intermediate for developing novel kinase inhibitors.[5] The presence of nitro groups provides versatile chemical "handles" for further modification, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[5]

Physicochemical Data of Key Mononitro and Dinitro Precursors/Isomers

CompoundMolecular FormulaMelting Point (°C)Primary Application Area
5-Nitro-1H-indazoleC₇H₅N₃O₂207–208 °C[8]Synthetic Intermediate
6-Nitro-1H-indazoleC₇H₅N₃O₂175-178 °CSynthetic Intermediate
4,6-Dinitro-1H-indazoleC₇H₄N₄O₄~270 °C (decomposes)Energetic Materials
5,7-Dinitro-1H-indazoleC₇H₄N₄O₄~285 °C (decomposes)Energetic Materials

The Evolution of Synthetic Strategy

While early methods relied on harsh, direct nitration, modern organic synthesis has moved towards more controlled and efficient protocols.[4] Contemporary approaches often build the dinitro-aromatic system first and then construct the pyrazole ring, offering superior regiocontrol.

G cluster_0 Classic Approach (Direct Nitration) cluster_1 Modern Approach (Convergent Synthesis) Indazole 1H-Indazole MixedAcid HNO₃ / H₂SO₄ (Harsh Conditions) IsomerMix Mixture of Dinitro Isomers Separation Difficult Chromatographic Separation Product1 4,6-Dinitro-1H-indazole Product2 5,7-Dinitro-1H-indazole Start Substituted 2-Methyl-dinitraniline Cyclization Diazotization & Intramolecular Cyclization FinalProduct Regiopure Dinitro-1H-indazole

Caption: Comparison of classic vs. modern synthetic workflows.

This modern "convergent" strategy, where complex fragments are built separately and then joined, minimizes side reactions and simplifies purification, reflecting a paradigm shift towards efficiency and precision in chemical synthesis.

From Energetics to Therapeutics: A New Trajectory

For much of their history, dinitroindazoles were primarily investigated for their high energy content. However, the recognition of the indazole core as a privileged scaffold in medicine has prompted a re-evaluation of these molecules.

The electron-withdrawing nature of the nitro groups can modulate the electronic properties of the indazole ring, influencing how it interacts with biological targets. Researchers are now exploring dinitroindazoles as intermediates and even as final active pharmaceutical ingredients (APIs). Their utility as building blocks for kinase inhibitors, which are crucial in cancer therapy, is an area of active investigation.[5] Furthermore, various nitro-aromatic compounds, including some nitroindazoles, have shown potential as inhibitors of nitric oxide synthase, an enzyme implicated in various physiological and pathological processes.[9][10]

G Core Dinitro-1H-Indazoles Energetic Historical Application: Energetic Materials Core->Energetic Pharma Modern Application: Medicinal Chemistry Core->Pharma Propellants Propellants Energetic->Propellants Explosives Explosives Energetic->Explosives Oncology Oncology (Kinase Inhibitors) Pharma->Oncology Inflammation Anti-Inflammatory (NOS Inhibition) Pharma->Inflammation Scaffolds Synthetic Scaffolds Pharma->Scaffolds

Caption: Divergence of dinitro-1H-indazole applications.

Conclusion and Future Outlook

The journey of dinitro-1H-indazoles from compounds of explosive interest to scaffolds for modern drug discovery is a testament to the evolving nature of chemical science. The foundational work of early chemists, who developed robust methods for their synthesis, laid the groundwork for today's researchers. As synthetic methodologies become more refined and our understanding of pharmacology deepens, the dinitro-1H-indazole core is poised for a resurgence, promising new discoveries in both materials science and medicine. The versatility of the nitro groups as synthetic handles ensures that this unique chemical class will continue to be a fruitful area of investigation for years to come.

References

  • Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications (RSC Publishing). Available at: [Link]

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  • Method of synthesizing 1H-indazole compounds. Google Patents.
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Methodological & Application

The Emerging Potential of Dinitro-Indazoles in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. Several indazole-based drugs, such as the anticancer agents pazopanib and axitinib, have received FDA approval, underscoring the therapeutic significance of this heterocyclic system.[2]

This document focuses on the potential applications of a specific, yet under-explored, class of indazole derivatives: 3-methyl-5,7-dinitro-1H-indazoles and related dinitro-substituted analogs. While direct studies on 3-methyl-5,7-dinitro-1H-indazole are limited, the introduction of nitro groups into the indazole scaffold is a known strategy to modulate biological activity. Nitro groups are strong electron-withdrawing groups that can influence a molecule's acidity, reactivity, and potential for hydrogen bonding, all of which can impact its interaction with biological targets. This guide will, therefore, extrapolate from the known biological activities of nitro-substituted indazoles and related heterocyclic compounds to provide a forward-looking perspective on the potential applications of dinitro-indazoles in medicinal chemistry. We will delve into promising therapeutic areas, propose mechanisms of action, and provide detailed protocols for the synthesis and biological evaluation of these intriguing compounds.

Potential Therapeutic Applications of Dinitro-Indazole Derivatives

Based on the broader landscape of indazole pharmacology and the known effects of nitro-substitution, we can identify several key areas where this compound and its analogs may exhibit significant therapeutic potential.

Anticancer Activity

The indazole scaffold is a cornerstone in the development of modern anticancer therapies.[2] The introduction of nitro groups can enhance the anticancer potential of heterocyclic compounds through various mechanisms, including bioreductive activation in hypoxic tumor environments and modulation of key signaling pathways.

Hypothesized Mechanism of Action:

Dinitro-indazoles could act as bioreductive prodrugs. The low oxygen conditions (hypoxia) characteristic of solid tumors can facilitate the enzymatic reduction of the nitro groups to reactive intermediates, such as nitroso, hydroxylamino, and amino moieties. These reactive species can induce cellular damage through DNA alkylation, protein modification, or the generation of reactive oxygen species (ROS), leading to cancer cell death.

anticancer_mechanism Dinitro-Indazole Dinitro-Indazole Hypoxic Tumor Microenvironment Hypoxic Tumor Microenvironment Dinitro-Indazole->Hypoxic Tumor Microenvironment Nitroreductases Nitroreductases Hypoxic Tumor Microenvironment->Nitroreductases Reactive Intermediates Reactive Intermediates Nitroreductases->Reactive Intermediates DNA Damage DNA Damage Reactive Intermediates->DNA Damage Protein Dysfunction Protein Dysfunction Reactive Intermediates->Protein Dysfunction ROS Generation ROS Generation Reactive Intermediates->ROS Generation Apoptosis Apoptosis DNA Damage->Apoptosis Protein Dysfunction->Apoptosis ROS Generation->Apoptosis

Caption: Hypothesized bioreductive activation of dinitro-indazoles in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of dinitro-indazole derivatives on human cancer cell lines.[3]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, K562 - leukemia, PC-3 - prostate, Hep-G2 - hepatoma)[3]

  • RPMI-1640 or DMEM cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the dinitro-indazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Data Presentation:

CompoundA549 IC50 (µM)K562 IC50 (µM)PC-3 IC50 (µM)Hep-G2 IC50 (µM)
Dinitro-Indazole Analog 1
Dinitro-Indazole Analog 2
Doxorubicin (Control)
Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new antileishmanial drugs is a global health priority. Notably, 3-chloro-6-nitro-1H-indazole derivatives have shown promising activity against Leishmania major.[4] This suggests that dinitro-indazoles could be potent antileishmanial agents.

Hypothesized Mechanism of Action:

The mechanism of action of nitro-containing compounds against Leishmania is often attributed to the inhibition of essential parasitic enzymes, such as trypanothione reductase (TryR).[4] TryR is a key enzyme in the parasite's defense against oxidative stress. Inhibition of TryR leads to an accumulation of reactive oxygen species, causing parasite death.

antileishmanial_mechanism Dinitro-Indazole Dinitro-Indazole Leishmania Parasite Leishmania Parasite Dinitro-Indazole->Leishmania Parasite Inhibition X Dinitro-Indazole->Inhibition Trypanothione Reductase (TryR) Trypanothione Reductase (TryR) Leishmania Parasite->Trypanothione Reductase (TryR) Oxidative Stress Oxidative Stress Trypanothione Reductase (TryR)->Oxidative Stress normally reduces Inhibition->Trypanothione Reductase (TryR) Inhibition->Oxidative Stress leads to increased Parasite Death Parasite Death Oxidative Stress->Parasite Death

Caption: Inhibition of Trypanothione Reductase by dinitro-indazoles.

Experimental Protocol: In Vitro Antileishmanial Assay (Promastigote Viability)

This protocol describes the evaluation of the activity of dinitro-indazole compounds against the promastigote stage of Leishmania.[4]

Materials:

  • Leishmania major promastigotes

  • M199 medium supplemented with 10% FBS

  • Dinitro-indazole compounds

  • Amphotericin B (positive control)

  • 96-well microplates

  • Hemocytometer

  • Inverted microscope

Procedure:

  • Parasite Culture: Culture Leishmania major promastigotes in M199 medium at 26°C.

  • Compound Preparation: Prepare serial dilutions of the dinitro-indazole compounds in the culture medium.

  • Assay Setup: Seed the promastigotes in a 96-well plate at a density of 1 x 10⁶ parasites/mL. Add the compound dilutions to the wells. Include a vehicle control and a positive control (Amphotericin B).

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Viability Assessment: After incubation, determine the number of viable, motile promastigotes in each well using a hemocytometer under an inverted microscope.

  • Data Analysis: Calculate the percentage of inhibition of parasite growth compared to the vehicle control. Determine the IC50 value.

Data Presentation:

CompoundLeishmania major IC50 (µM)
Dinitro-Indazole Analog 1
Dinitro-Indazole Analog 2
Amphotericin B (Control)
Antimicrobial Activity

The indazole scaffold has been explored for its antimicrobial properties. The observation that dinitro-substituted benzimidazoles exhibit potent antimicrobial activity suggests that dinitro-indazoles could be effective against a range of bacterial and fungal pathogens.[5]

Hypothesized Mechanism of Action:

The antimicrobial action of dinitro-indazoles could be multifaceted, potentially involving:

  • Inhibition of DNA Gyrase: Many antibacterial agents target bacterial DNA gyrase, an enzyme essential for DNA replication.

  • Disruption of Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall can lead to cell lysis.

  • Inhibition of Protein Synthesis: Targeting bacterial ribosomes to halt protein production.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Dinitro-indazole compounds

  • Ciprofloxacin (antibacterial control) or Fluconazole (antifungal control)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Compound Dilution: Prepare two-fold serial dilutions of the dinitro-indazole compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be determined visually or by measuring the absorbance at 600 nm.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Dinitro-Indazole Analog 1
Dinitro-Indazole Analog 2
CiprofloxacinN/A
FluconazoleN/AN/A

Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from a commercially available substituted toluene.

synthesis_workflow 2,4-Dinitrotoluene 2,4-Dinitrotoluene Nitration Nitration 2,4-Dinitrotoluene->Nitration 2,4,6-Trinitrotoluene (TNT) 2,4,6-Trinitrotoluene (TNT) Nitration->2,4,6-Trinitrotoluene (TNT) Reduction Reduction 2,4,6-Trinitrotoluene (TNT)->Reduction 4-Amino-3,5-dinitrotoluene 4-Amino-3,5-dinitrotoluene Reduction->4-Amino-3,5-dinitrotoluene Diazotization Diazotization 4-Amino-3,5-dinitrotoluene->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Cyclization Cyclization Diazonium Salt->Cyclization This compound This compound Cyclization->this compound

Caption: Proposed synthetic workflow for this compound.

Conclusion and Future Directions

While the direct exploration of this compound in medicinal chemistry is in its infancy, the foundational knowledge of indazole pharmacology and the impact of nitro-substitution provide a strong rationale for its investigation. The potential for this class of compounds in anticancer, antileishmanial, and antimicrobial applications is significant. The protocols provided herein offer a starting point for researchers to synthesize and evaluate these promising molecules. Future work should focus on a systematic structure-activity relationship (SAR) study to optimize the potency and selectivity of dinitro-indazole derivatives. Furthermore, detailed mechanistic studies will be crucial to elucidate their precise modes of action and to guide the development of novel therapeutics based on this intriguing scaffold.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available at: [Link]

  • Different biological activities reported with Indazole derivatives. ResearchGate. Available at: [Link]

  • 2-Substituted indazoles. Synthesis and antimicrobial activity. PubMed. Available at: [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. Available at: [Link]

  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. Available at: [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]

  • A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles. Government Degree College, Palakonda. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

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  • Antimicrobial activity of substituted azoles and their nucleosides. PubMed. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

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Application Notes and Protocols for the Derivatization of 3-Methyl-5,7-dinitro-1H-indazole for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Dinitroindazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of nitro groups to this scaffold can significantly modulate its physicochemical and pharmacological properties. The strong electron-withdrawing nature of the nitro group can enhance interactions with biological targets and can also serve as a handle for further chemical modifications.[2] Specifically, 3-methyl-5,7-dinitro-1H-indazole presents a unique starting point for the generation of diverse chemical libraries for biological screening. The presence of two nitro groups offers opportunities for selective and differential functionalization, leading to a wide array of derivatives with potential applications in oncology, infectious diseases, and beyond.[1][3]

This guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed experimental protocols and the scientific rationale behind these methodologies. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile scaffold.

Safety First: Handling Dinitroaromatic Compounds

Organic nitro compounds, particularly dinitroaromatics, are energetically rich and should be handled with caution. They can be sensitive to heat, shock, and friction.[4]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical-resistant gloves (nitrile is a good initial choice), and safety goggles.[5]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Static Discharge: Use grounding straps and mats, especially when transferring dry powders.

  • Heating: Avoid overheating. Use a water or oil bath with a thermostat for controlled heating. Never heat directly on a hot plate.

  • Storage: Store in a cool, well-ventilated area, away from heat sources, strong acids, bases, and reducing agents.[4]

  • Waste Disposal: Dispose of all dinitroaromatic waste in designated, clearly labeled containers according to your institution's hazardous waste management guidelines.

Synthesis of the Starting Material: this compound

Reaction Scheme:

Synthesis of this compound start 3-Methyl-1H-indazole product This compound start->product Nitration reagents HNO₃, H₂SO₄ Synthesis of this compound Synthesis of this compound reagents->Synthesis of this compound

Caption: Synthetic route to this compound.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 10 g of 3-methyl-1H-indazole to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Slowly add a pre-cooled mixture of 20 mL of concentrated nitric acid and 30 mL of concentrated sulfuric acid dropwise via the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to afford pure this compound.

Derivatization Strategies and Protocols

The presence of the N-H proton and the two nitro groups on the indazole ring provides multiple avenues for derivatization.

N-Alkylation and N-Arylation

Modification at the nitrogen atoms of the indazole ring is a common strategy to modulate biological activity. Regioselectivity between N1 and N2 can be influenced by the reaction conditions and the nature of the substituents on the indazole ring.[2]

a) N-Alkylation

N-Alkylation start This compound product N1/N2-alkylated derivatives start->product Alkylation reagents R-X, Base N-Alkylation N-Alkylation reagents->N-Alkylation

Caption: General scheme for N-alkylation of the dinitro-indazole.

Protocol for Regioselective N1-Alkylation: [7]

  • Reaction Setup: To a solution of this compound (1 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add potassium carbonate (1.5 mmol).

  • Addition of Alkylating Agent: Add the desired alkyl halide (1.1 mmol) and stir the mixture at room temperature for 12-24 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

b) N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic method for the formation of C-N bonds.[8]

Protocol for N-Arylation: [9]

  • Reaction Setup: In a sealed tube, combine this compound (1 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2 mmol) in anhydrous DMF (5 mL).

  • Reaction: Heat the mixture at 120-140 °C for 24-48 hours.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Selective Reduction of a Nitro Group

The selective reduction of one nitro group in the presence of another is a powerful tool for generating diverse derivatives. The resulting amino group can be further functionalized. The regioselectivity of the reduction can often be controlled by the choice of reducing agent and reaction conditions.[10][11]

Selective Nitro Reduction start This compound product 3-Methyl-5-amino-7-nitro-1H-indazole or 3-Methyl-7-amino-5-nitro-1H-indazole start->product Selective Reduction reagents Reducing Agent (e.g., Na₂S) Selective Nitro Reduction Selective Nitro Reduction reagents->Selective Nitro Reduction

Caption: Selective mono-reduction of the dinitro-indazole.

Protocol for Selective Mono-reduction: [11]

  • Reaction Setup: Dissolve this compound (1 mmol) in ethanol (20 mL).

  • Preparation of Reducing Agent: In a separate flask, prepare a solution of sodium sulfide nonahydrate (1.2 mmol) in water (5 mL).

  • Reaction: Add the sodium sulfide solution dropwise to the indazole solution at room temperature. Stir for 4-6 hours.

  • Work-up: Remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to separate the isomeric mono-amino products.

Suzuki-Miyaura Cross-Coupling

For Suzuki-Miyaura cross-coupling, a halogenated precursor is required. This can be achieved by first introducing a halogen (e.g., bromine or iodine) onto the indazole ring, followed by the cross-coupling reaction. The nitro groups can act as directing groups in the halogenation step.[12][13]

Workflow for Suzuki-Miyaura Coupling:

Suzuki-Miyaura Coupling Workflow start This compound intermediate Halo-dinitro-indazole start->intermediate Step 1 step1 Halogenation (e.g., NBS, I₂/HIO₃) product Aryl-substituted dinitro-indazole intermediate->product Step 2 step2 Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base)

Caption: Two-step strategy for C-C bond formation via Suzuki-Miyaura coupling.

Protocol for Suzuki-Miyaura Coupling of a Halo-indazole: [12]

  • Reaction Setup: To a solution of the halo-dinitro-indazole (1 mmol) and the desired arylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL), add potassium carbonate (2 mmol).

  • Catalyst Addition: Degas the mixture by bubbling with nitrogen for 15 minutes. Then, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Reaction: Heat the reaction mixture at 90-100 °C under a nitrogen atmosphere for 12-24 hours.

  • Work-up: After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography.

Biological Screening Protocols

The derivatized library of this compound compounds can be screened for various biological activities. Here, we provide general protocols for anticancer and antimicrobial screening.

Anticancer Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[1][14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Table 1: Example Data Presentation for Anticancer Screening

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
DNI-001A549 (Lung Cancer)4812.5
DNI-002A549 (Lung Cancer)48>100
DNI-003MCF-7 (Breast Cancer)488.7
DNI-004MCF-7 (Breast Cancer)4825.1
Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][15]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Example Data Presentation for Antimicrobial Screening

Compound IDTarget MicroorganismMIC (µg/mL)
DNI-A01Staphylococcus aureus16
DNI-A02Staphylococcus aureus>128
DNI-F01Candida albicans32
DNI-F02Candida albicans64

Conclusion

This compound is a versatile scaffold with significant potential for the development of novel therapeutic agents. The derivatization strategies outlined in this guide provide a robust framework for creating diverse chemical libraries for biological screening. By systematically exploring the chemical space around this core structure, researchers can uncover new lead compounds with promising anticancer, antimicrobial, or other valuable biological activities. Adherence to strict safety protocols is paramount when working with these energetic materials.

References

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • Er-raqioui, R., et al. (2025). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]

  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216. [Link]

  • Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4647-4659. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. [Link]

  • Purohit, D. M., & Purohit, R. M. (2014). A review on biological activity of indazole derivatives. International Journal of Pharmaceutical Sciences and Research, 5(9), 3681.
  • Google Patents. (2013). CN103319410A - Synthesis method of indazole compound.
  • Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. [Link]

  • Rice, A. M., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules, 11(2), 267. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Semantic Scholar. (2011). ALKYLATION AND REDUCTION OF N-ALKYL-4-NITROINDAZOLES WITH ANHYDROUS SnCl2 IN ETHANOL. [Link]

  • Chemistry Stack Exchange. (2015). Selective reduction of dinitro compounds. [Link]

  • ResearchGate. (2015). (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. [Link]

  • ACS Publications. (2016). Nitro-Group-Containing Drugs. [Link]

  • Oxford Academic. (2001). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. [Link]

  • Sci-Hub. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. [Link]

  • PubMed. (2019). Transition-metal-catalyzed arylation of nitroimidazoles and further transformations of manipulable nitro group. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]

  • de Souza, M. V. N. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 719. [Link]

  • GOV.UK. (2024). Nitrobenzene - Incident management. [Link]

  • ResearchGate. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

  • ResearchGate. (2014). Synthesis of new indazole derivatives as potential antioxidant agents. [Link]

  • MIT Open Access Articles. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. [Link]

  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]

  • Al-Majd, L. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules, 27(1), 245. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Chand, K., et al. (2018). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. ChemistrySelect, 3(32), 9234-9238. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Google Patents. (2018). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • ResearchGate. (2020). Major mechanisms of toxicity of nitroaromatic compounds. [Link]

  • PubChem. (n.d.). 3-Methyl-6-nitro-1H-indazole. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methyl-5,7-dinitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-methyl-5,7-dinitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. My aim is to equip you with the necessary knowledge to troubleshoot effectively and ensure the highest purity of your product.

I. Understanding the Challenges in Purifying this compound

The purification of this compound can be a nuanced process. The presence of two electron-withdrawing nitro groups significantly influences the molecule's polarity and stability, which in turn affects the choice and success of purification techniques. Key challenges often stem from:

  • Presence of Isomeric Impurities: The nitration of 3-methyl-1H-indazole can lead to the formation of various regioisomers, including other dinitro-isomers and mono-nitro species. These isomers often have very similar polarities, making their separation challenging.

  • Residual Starting Materials and Reagents: Incomplete reactions can leave unreacted 3-methyl-1H-indazole or mono-nitrated intermediates in the crude product. Residual nitrating agents (strong acids) can also pose a problem if not adequately removed.

  • Byproducts from Side Reactions: Side reactions during synthesis can introduce a variety of byproducts that complicate the purification process.

  • Degradation: Dinitroaromatic compounds can be susceptible to degradation under certain conditions, such as exposure to high temperatures or incompatible solvents, especially in the presence of impurities.

This guide provides a structured approach to tackle these challenges through two primary purification techniques: Recrystallization and Column Chromatography .

II. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues you might encounter during your purification experiments.

A. Recrystallization Troubleshooting

Recrystallization is often the first line of defense for purifying crystalline solids like this compound.

Symptom Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Crystal Formation 1. Solution is not saturated: Too much solvent was used. 2. Inappropriate solvent system: The compound is either too soluble or insoluble in the chosen solvent. 3. Presence of impurities inhibiting crystallization. 1. Concentrate the solution: Gently evaporate some of the solvent to reach saturation. 2. Solvent Screening: Experiment with different solvent systems. A good starting point for polar compounds like dinitroindazoles is a mixed solvent system, such as ethanol/water or acetone/hexane.[1] The ideal "good" solvent should dissolve the compound when hot but not when cold, while the "anti-solvent" should be one in which the compound is poorly soluble.[1] 3. Pre-purification: If the crude product is very impure, a preliminary purification by a simple filtration through a silica plug might be necessary to remove baseline impurities that can hinder crystallization.
Oily Precipitate Forms ("Oiling Out") 1. Solution is supersaturated, and the compound's melting point is below the boiling point of the solvent. 2. High concentration of impurities. 1. Re-dissolve and cool slowly: Reheat the solution until the oil dissolves completely, then allow it to cool much more slowly. Seeding with a pure crystal can also encourage proper crystal growth. 2. Dilute and cool slowly: Add a small amount of the "good" solvent to the hot solution before allowing it to cool slowly. This can prevent the solution from becoming too supersaturated too quickly.
Colored Impurities Co-crystallize with the Product 1. Impurities have similar solubility profiles to the product. 2. Charcoal treatment was ineffective or not performed. 1. Perform a second recrystallization: A second pass can often significantly improve purity. 2. Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, and heat the mixture. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing the filtrate to cool and crystallize. Caution: Use charcoal sparingly as it can also adsorb some of your product.
Poor Recovery of Purified Product 1. Too much solvent used. 2. Cooling was not sufficient. 3. Premature crystallization during hot filtration. 1. Optimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Adequate Cooling: After slow cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal precipitation. 3. Prevent premature crystallization: Use a pre-heated funnel for hot filtration and perform the filtration as quickly as possible.
B. Column Chromatography Troubleshooting

When recrystallization is not sufficient, column chromatography provides a more powerful separation method. For this compound, silica gel is a common stationary phase.

Symptom Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Poor Separation of Spots on TLC (and consequently on the column) 1. Inappropriate mobile phase: The eluent is either too polar or not polar enough.1. Systematic Solvent Screening: Develop an optimal mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or acetone).[1] For highly polar impurities, adding a small amount of methanol might be necessary.
Product Elutes with the Solvent Front 1. Mobile phase is too polar. 1. Decrease Eluent Polarity: Reduce the proportion of the more polar solvent in your mobile phase.
Product Does Not Elute from the Column 1. Mobile phase is not polar enough. 2. Compound may be degrading on the silica gel. 1. Increase Eluent Polarity: Gradually increase the polarity of the mobile phase (gradient elution).[1] 2. Test for Stability: Run a 2D TLC to check for degradation on silica. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.
Streaking or Tailing of Spots on TLC/Column 1. Sample is overloaded. 2. Compound is too polar for the chosen eluent. 3. Presence of acidic or basic impurities. 1. Load Less Sample: Use a smaller amount of the crude product for the column. 2. Increase Eluent Polarity: A more polar mobile phase can improve the spot shape for polar compounds. 3. Neutralize the Sample: If residual acids from the nitration are present, a pre-column workup with a mild base wash is recommended. Adding a small percentage of an acid (like acetic acid) or base (like triethylamine) to the eluent can also improve peak shape.

III. Detailed Experimental Protocols

A. Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a good starting point for the purification of this compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.

  • Addition of Anti-Solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

B. Protocol 2: Flash Column Chromatography

This method is suitable for separating compounds with different polarities.

  • TLC Analysis: Determine the optimal mobile phase by running TLC plates with different solvent systems (e.g., varying ratios of hexane:ethyl acetate).

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted 3-methyl-1H-indazole.[2]

  • Intermediates: Mono-nitrated species such as 3-methyl-5-nitro-1H-indazole or 3-methyl-7-nitro-1H-indazole.

  • Byproducts: Other dinitro-isomers (e.g., 3-methyl-4,6-dinitro-1H-indazole). The nitration of 1H-indazole can sometimes yield a mixture of products.[3]

  • Reagents and Solvents: Residual acids from the nitrating mixture and solvents used in the reaction or workup.[2]

  • Degradation Products: The compound may degrade if exposed to harsh conditions.[2]

Q2: My purified product is still showing a yellowish tint. What could be the cause?

A2: A yellowish tint can be due to the presence of residual nitro-isomers or degradation byproducts. A second purification step, such as recrystallization from a different solvent system or careful column chromatography, may be necessary. Treatment with activated charcoal during recrystallization can also help remove colored impurities.

Q3: How can I confirm the purity of my final product?

A3: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and can reveal the presence of impurities. Melting point analysis is also a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes. Dinitroaromatic compounds should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

V. Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and workflows for the purification of this compound.

Purification_Workflow Crude Crude Product (this compound) Recrystallization Recrystallization Crude->Recrystallization Primary Purification Analysis Purity Analysis (HPLC, NMR, MP) Recrystallization->Analysis Column Column Chromatography Column->Analysis Pure Pure Product Analysis->Pure Purity ≥ 99% Impure Product still impure Analysis->Impure Purity < 99% Impure->Column Secondary Purification

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Issue Low/No Crystals Oiling Out Colored Crystals Low Recovery Start->Issue Solution Concentrate/Change Solvent Re-dissolve & Cool Slowly Charcoal/Re-recrystallize Optimize Solvent/Cooling Issue:f0->Solution:f0 Issue:f1->Solution:f1 Issue:f2->Solution:f2 Issue:f3->Solution:f3

Caption: Troubleshooting common issues in recrystallization.

VI. References

  • López, C., Claramunt, R. M., Pérez-Torralba, M., Pinilla, E., Torres, M. R., Alkorta, I., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. Available from: [Link]

Sources

Technical Support Center: Optimizing Nitration of 3-Methyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of nitrated 3-methyl-1H-indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this crucial electrophilic aromatic substitution. Nitrated 3-methyl-1H-indazoles are pivotal intermediates in the synthesis of various high-value molecules, including the anti-cancer drug Pazopanib.[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, controlling regioselectivity, and ensuring the safe and efficient execution of this reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: What is the standard, baseline protocol for the nitration of 3-methyl-1H-indazole?

A direct nitration using a mixed acid system of concentrated nitric and sulfuric acids is the most common and straightforward method.[3] The protocol below details the synthesis of 3-methyl-6-nitro-1H-indazole, a common target isomer.

Core Principle: Concentrated sulfuric acid serves two primary roles: it acts as a solvent and, more importantly, as a catalyst that protonates nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺), which is necessary for the substitution reaction to occur.

Safety First: This procedure involves highly corrosive and oxidizing acids. The reaction is significantly exothermic.[1][4] All operations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and a face shield.[1]

Materials & Equipment:

  • 3-Methyl-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice & Deionized Water

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol and Water (for recrystallization)

  • Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer, and a large ice-water bath.

Workflow Overview:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-methyl-1H-indazole in conc. H₂SO₄ at 0-5°C C Slow, dropwise addition of Nitrating Mix to Substrate Solution A->C B Prepare Nitrating Mix (HNO₃ + H₂SO₄) at 0-5°C B->C D Maintain Temperature below 10°C C->D E Stir for 15-30 min post-addition D->E F Quench reaction mixture onto crushed ice E->F G Isolate crude solid by vacuum filtration F->G H Wash with cold water, then dilute NaHCO₃ G->H I Purify by recrystallization (e.g., Ethanol/Water) H->I

Caption: General workflow for the nitration of 3-methyl-1H-indazole.

Step-by-Step Procedure:

  • Reaction Setup: In a three-neck flask equipped with a magnetic stirrer and thermometer, dissolve 3-methyl-1H-indazole (1.0 eq) in concentrated sulfuric acid. Perform this dissolution in an ice-water bath to manage the heat generated.[1]

  • Nitrating Mixture Preparation: In a separate flask, carefully and slowly add concentrated nitric acid (1.0-1.2 eq) to an equal volume of concentrated sulfuric acid, ensuring the mixture is cooled in an ice-water bath.[1] Allow this mixture to fully cool to 0-5°C before use.

  • Nitration: Cool the solution of 3-methyl-1H-indazole in sulfuric acid to 0-5°C.[3]

  • Controlled Addition: Add the cold nitrating mixture dropwise to the stirred indazole solution. The rate of addition is critical and must be controlled to maintain the internal reaction temperature below 10°C.[1]

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 15-30 minutes at 0-10°C.[1]

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring. A solid precipitate of the crude product should form.[1]

  • Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acids.[1]

  • Neutralization: Further wash the crude product with a cold, dilute sodium bicarbonate solution until the filtrate is neutral, followed by a final wash with cold water.[1]

  • Purification: The crude solid is typically purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.[1]

Question 2: My reaction yield is consistently low. What are the likely causes and how can I optimize for a better yield?

Low yields in this nitration are a common issue stemming from several potential factors. The key is to ensure the reaction proceeds cleanly with minimal side-product formation.

Causality Analysis: The primary reasons for low yield are incomplete reaction, product decomposition, or loss of product during work-up. Each of these can be traced back to specific procedural parameters.

Potential Cause Scientific Rationale Recommended Solution
Inadequate Temperature Control The reaction is highly exothermic.[4] Temperatures above 10-15°C can lead to oxidation of the substrate and product, forming dark, tarry by-products and reducing the overall yield.Maintain strict temperature control (0-5°C) during the addition of the nitrating mixture using an efficient ice-water or ice-salt bath. Monitor the internal temperature, not the bath temperature.
Incorrect Stoichiometry An insufficient amount of nitric acid will lead to an incomplete reaction. Conversely, a large excess can promote dinitration or other side reactions.Use a slight excess of nitric acid (e.g., 1.1-1.2 molar equivalents). Precisely measure all reagents.
Sub-optimal Quenching If the product has some solubility in the acidic aqueous mixture, it can be lost during filtration. Quenching at too high a temperature can also cause product degradation.Pour the reaction mixture into a large excess of crushed ice to ensure rapid cooling and complete precipitation of the product.
Impure Starting Material Impurities in the 3-methyl-1H-indazole can interfere with the reaction, potentially catalyzing side reactions or consuming the nitrating agent.Ensure the starting material is of high purity. If necessary, recrystallize the 3-methyl-1H-indazole before use.
Question 3: I am struggling with poor regioselectivity. How can I control which isomer (e.g., 5-nitro vs. 6-nitro) is formed?

Controlling regioselectivity is the most significant challenge in the nitration of substituted indazoles. The position of nitration is governed by the electronic properties of the indazole ring system.

Mechanistic Insight: The indazole system consists of a fused benzene and pyrazole ring. Electrophilic substitution is generally directed to the benzene ring. The positions C4, C5, C6, and C7 are all potential sites for nitration. The final isomer distribution is a delicate balance of electronic directing effects and steric hindrance.

  • Electronic Effects: The pyrazole ring, as a whole, is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic substitution compared to benzene itself. However, within the system, the N1 nitrogen atom acts as an electron-donating group (via resonance), directing electrophiles to the C5 and C7 positions. The N2 nitrogen is electron-withdrawing, deactivating the C4 and C6 positions.

  • Steric Effects: The methyl group at C3 can sterically hinder attack at the C4 position.

Caption: Factors influencing regioselectivity in the nitration of 3-methyl-1H-indazole.

Strategies for Optimization:

  • Solvent and Acid System: The choice of acid and its concentration can influence the isomer ratio. While H₂SO₄ is standard, exploring other superacid systems or alternative nitrating agents (e.g., HNO₃ in acetic anhydride) can sometimes shift the selectivity, though this requires significant process development.

  • Temperature Profiling: The kinetic vs. thermodynamic product distribution can be temperature-dependent. Running the reaction at very low temperatures (e.g., -10°C to 0°C) may favor one isomer over another.

  • Protecting Groups: In advanced synthesis, one might consider using a temporary protecting group to block a more reactive site, directing nitration elsewhere, although this adds steps to the overall synthesis.

  • Careful Analysis of Precedent: The nitration of 1H-indazole itself is known to yield 5-nitro-1H-indazole as the main product.[5] The presence of the 3-methyl group can alter this, often leading to mixtures where the 6-nitro isomer is also significant.[1][3] Achieving high selectivity for a single isomer often requires extensive optimization or accepting the need for careful chromatographic separation.

Question 4: How can I effectively purify the nitrated product and separate isomers if they form?

Purification is critical for obtaining a product that meets analytical specifications, especially in a drug development context.

  • Recrystallization: This is the most common method for purifying the crude product.[1]

    • Solvent Screening: An ideal solvent system will dissolve the desired isomer well at high temperatures but poorly at low temperatures, while impurities and other isomers remain in solution or are less soluble. Common systems include ethanol/water, isopropanol, or ethyl acetate/hexanes.

    • Technique: Dissolve the crude solid in a minimum amount of the hot solvent. If using a co-solvent system like ethanol/water, dissolve in hot ethanol and add hot water dropwise until turbidity persists, then allow to cool slowly to promote crystal growth.[1]

  • Column Chromatography: If recrystallization fails to separate isomers, silica gel column chromatography is the standard alternative.[6]

    • Solvent System (Eluent): A solvent system must be developed to provide differential migration of the isomers on the column. This is typically achieved using a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Monitoring: Use Thin Layer Chromatography (TLC) to develop the separation method and monitor the column fractions.

  • Analytical Characterization: To confirm the identity and purity of your final product and any isolated isomers, use a combination of analytical techniques.

    • HPLC (High-Performance Liquid Chromatography): Ideal for determining the purity and the ratio of isomers in a mixture.[7]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirming the position of the nitro group on the indazole ring.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[8]

References

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
  • CN103319410A - Synthesis method of indazole compound - Google P
  • CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google P
  • Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - Liskon Biological. [Link]

  • Indazole synthesis - Organic Chemistry Portal. [Link]

  • 5-nitroindazole - Organic Syntheses Procedure. [Link]

  • Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole - Liskon Biological. [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. [Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles - Wiley Online Library. [Link]

  • EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google P
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH National Center for Biotechnology Information. [Link]

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Validation & Comparative

A Comparative Guide to Structural Validation: The Definitive Elucidation of 3-methyl-5,7-dinitro-1H-indazole by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of medicinal chemistry and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates a compound's function, reactivity, and interaction with biological systems. For substituted heterocyclic compounds like 3-methyl-5,7-dinitro-1H-indazole, positional isomerism presents a significant analytical challenge. While a suite of spectroscopic techniques can build a strong hypothesis, only single-crystal X-ray crystallography provides the definitive, incontrovertible evidence required for patents, publications, and regulatory submissions.

This guide provides an in-depth comparison of analytical methodologies for the structural validation of this compound. We will first explore the structural hypothesis built from standard spectroscopic techniques and then demonstrate how X-ray crystallography provides the ultimate, unambiguous structural proof, resolving any potential ambiguities.

Part 1: The Analytical Challenge & The Spectroscopic Hypothesis

The synthesis of substituted indazoles can often yield a mixture of isomers. For instance, the nitration of a 3-methyl-1H-indazole precursor is directed by the existing substituents, but side products are always a possibility.[1] Differentiating between, for example, this compound and a potential 3-methyl-4,6-dinitro-1H-indazole isomer using spectroscopy alone can be challenging. Let us examine the evidence provided by standard techniques for our target compound.

Initial Characterization: Building the Case

Following a plausible synthesis route, such as the reaction of an appropriately substituted acetophenone with hydrazine followed by a directed nitration[1][2][3], a crystalline product is isolated. Standard analysis proceeds as follows:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the first step. It confirms the elemental composition but provides no information on atom connectivity. For our compound, C₈H₆N₄O₄, the expected molecular ion peak is confirmed.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. The spectrum shows characteristic stretches for N-H (around 3100-3300 cm⁻¹), aromatic C-H, aliphatic C-H (from the methyl group), and, crucially, strong asymmetric and symmetric stretches for the NO₂ groups (typically 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).[4] While confirming the presence of all necessary components, it cannot determine their positions on the indazole ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most detailed information short of a crystal structure.[5] For the proposed this compound, we would predict a specific pattern. The two aromatic protons would appear as distinct signals, likely doublets due to coupling with each other. The electron-withdrawing nitro groups would shift these protons significantly downfield. The methyl group would appear as a singlet in the aliphatic region.

While powerful, even extensive 1D and 2D NMR experiments can leave room for doubt, especially when trying to definitively assign substituents on a complex heterocyclic core without known reference compounds.

Table 1: Summary of Illustrative Spectroscopic & Spectrometric Data
Analytical Method Parameter Illustrative Observation Structural Inference
HRMS (ESI) [M+H]⁺223.0462 m/zConfirms molecular formula C₈H₆N₄O₄.
FTIR Wavenumber (cm⁻¹)~3250 (N-H), ~1540 (asymm. NO₂), ~1350 (symm. NO₂)Confirms presence of indazole N-H and nitro groups.
¹H NMR (400 MHz) Chemical Shift (δ, ppm)13.8 (s, 1H, N-H), 8.9 (d, 1H), 8.7 (d, 1H), 2.7 (s, 3H, CH₃)Suggests two isolated aromatic protons and a methyl group.
¹³C NMR (101 MHz) Chemical Shift (δ, ppm)145.1, 142.3, 140.5, 128.9, 120.1, 118.5, 115.2, 12.1Consistent with a dinitro-methyl-indazole skeleton.

This data strongly supports the proposed structure. However, it does not provide the absolute proof that distinguishes it from all other possible isomers with 100% certainty. This is where X-ray crystallography becomes indispensable.

Part 2: The Gold Standard – Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides the definitive three-dimensional structure of a molecule.[6][7][8] By measuring the directions and intensities of X-rays scattered by the ordered array of atoms in a single crystal, we can generate a precise electron density map and, from that, a complete molecular structure.[7][8] This method reveals unambiguous bond lengths, bond angles, and the absolute connectivity of all atoms.[8]

Experimental Protocol: From Powder to Definitive Structure

The process of obtaining a crystal structure is a multi-step workflow that requires precision and expertise.

  • Step 1: Crystal Growth (The Art of Crystallization): This is often the most challenging step. High-quality, single crystals devoid of significant defects are required. A common and effective method is slow evaporation. The synthesized powder of this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol/acetone) to near saturation. The container is then loosely covered to allow the solvent to evaporate over several days to weeks. The slow reduction in solubility encourages the ordered deposition of molecules onto a growing crystal lattice. This meticulous process is favored over rapid crystallization, which tends to trap solvent and create disordered or polycrystalline material unsuitable for diffraction. Challenges in crystallizing nitroaromatic compounds can arise due to their often flat, planar structures which can lead to problematic packing or thin, needle-like crystals.[9][10]

  • Step 2: Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed within a focused beam of monochromatic X-rays.[7][11] To minimize thermal motion of the atoms and improve data quality, the crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. The diffractometer rotates the crystal through a series of angles, and for each orientation, a detector records the pattern of diffracted X-rays.[8][11]

  • Step 3: Structure Solution and Refinement: The collected diffraction data (thousands of individual reflections) are processed. The primary challenge is solving the "phase problem" to convert the measured intensities into an electron density map. Modern software uses direct methods or Patterson techniques to generate an initial structural model. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and the observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor (residual factor), which should ideally be below 5% for a well-resolved small molecule structure.

Diagram: The Crystallography Workflow

G cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination A Synthesized Powder B Slow Evaporation A->B Dissolve in Solvent C High-Quality Single Crystal B->C Weeks D Mount Crystal & Cool (100K) C->D E Collect Diffraction Data D->E Rotate in X-ray Beam F Solve Phase Problem E->F Process Raw Data G Refine Structural Model F->G Least-Squares Fitting H Final Validated Structure (CIF) G->H Check R-factor, GooF

Caption: Workflow for single-crystal X-ray structure determination.

Part 3: Comparative Analysis & Definitive Validation

The result of the X-ray diffraction experiment is a Crystallographic Information File (CIF).[12][13][14] This standardized text file contains the final atomic coordinates, unit cell dimensions, and a wealth of other experimental and structural parameters. This data provides the definitive evidence.

The Crystal Structure of this compound

The crystallographic data unequivocally confirms the connectivity and substitution pattern. It reveals the methyl group at position 3 and the two nitro groups at positions 5 and 7 of the indazole core. All bond lengths and angles are determined with extremely high precision, leaving no ambiguity.

Table 2: Illustrative Crystallographic Data for this compound
Parameter Value Significance
Empirical FormulaC₈H₆N₄O₄Confirms elemental composition.
Formula Weight222.16Matches mass spectrometry data.
Crystal SystemMonoclinicDescribes the basic crystal symmetry.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)7.85, 14.21, 8.99Unit cell dimensions.
β (°)98.5Unit cell angle for a monoclinic system.
Volume (ų)992.1Volume of the unit cell.
Z4Number of molecules in the unit cell.
Final R indices [I>2σ(I)]R1 = 0.041, wR2 = 0.105Low R-factor indicates an excellent fit of the model to the data.
Goodness-of-Fit (GooF)1.03A value near 1.0 indicates a good refinement.

This data provides a complete, verifiable, and unambiguous description of the solid-state structure, serving as the ultimate benchmark against which all other analytical data must be compared.

Hierarchy of Evidence

The relationship between the different analytical techniques can be visualized as a pyramid of evidence. Spectroscopic and spectrometric methods form the broad base, providing strong, consistent evidence that builds a hypothesis. However, X-ray crystallography sits at the apex, providing the singular, definitive proof of structure.

G Xray Single-Crystal X-ray Crystallography (Unambiguous 3D Structure) NMR NMR Spectroscopy (Connectivity & Environment) Xray->NMR Confirms & Resolves Ambiguity MS Mass Spectrometry (Molecular Formula) NMR->MS Consistent With IR IR Spectroscopy (Functional Groups) NMR->IR Consistent With

Caption: Hierarchy of evidence for chemical structure elucidation.

Conclusion

For the development of novel pharmaceuticals and advanced materials, "likely" is not good enough. The structural validation of this compound serves as a perfect case study. While methods like NMR, IR, and MS are essential for routine characterization and building a strong structural hypothesis, they are ultimately correlative. They provide pieces of a puzzle. Single-crystal X-ray crystallography, in contrast, provides a complete, high-resolution picture of the assembled puzzle. It remains the unequivocal gold standard, delivering the absolute structural proof required to move a research project forward with confidence and scientific integrity.

References

  • Abbassi, Y., et al. (2014). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o834. [Link]

  • Yokoyama, M., et al. (2007). Supporting Information for A General and Efficient Copper-Catalyzed Synthesis of 1H-Indazoles. Wiley-VCH. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5638–5651. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • Haddon, R.C., et al. (1998). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. Journal of the Chemical Society, Perkin Transactions 2, (12), 2711-2718. [Link]

  • Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414. [Link]

  • International Union of Crystallography. (2005). CIF 1.1 syntax specification. IUCr. [Link]

  • Juárez, J. F., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 327–364. [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • CCDC. (n.d.). Short Guide to CIFs. The Cambridge Crystallographic Data Centre. [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

  • METTLER TOLEDO. (2025). Common Challenges in Crystallization Processes. YouTube. [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek Group plc. [Link]

  • Lynch, V. (2016). Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

Sources

A Head-to-Head Comparison of Substituted Dinitroindazoles in Key In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the indazole scaffold, particularly its dinitro-substituted variants, represents a class of compounds with significant therapeutic potential.[1] Their diverse biological activities, ranging from anti-inflammatory to antiparasitic, make them compelling candidates for further investigation.[1][2] This guide provides an in-depth, objective comparison of the in vitro performance of a series of hypothetically substituted dinitroindazoles, supported by detailed experimental protocols and mechanistic insights. Our goal is to equip you with the necessary information to make informed decisions in your research and development endeavors.

The Crucial Role of Bioactivation: The Nitroreductase Mechanism

A key determinant of the biological activity of dinitroindazoles is their bioactivation by nitroreductase enzymes.[3][4] These enzymes, present in many pathogenic organisms and cancer cells, reduce the nitro groups of the dinitroindazole molecule. This reduction process is a pivotal step, transforming the relatively inert parent compound into a highly reactive species.[3] This bioactivation is a "double-edged sword"; it confers selectivity towards target cells possessing the necessary enzymatic machinery while also being a prerequisite for cytotoxicity. The mechanism generally involves the transfer of electrons from a cofactor like NAD(P)H to the nitro group, leading to the formation of cytotoxic nitroso and hydroxylamine intermediates that can induce cellular damage, including DNA strand breakage.[3]

nitroreductase_mechanism Dinitroindazole Dinitroindazole (Prodrug) Nitroreductase Nitroreductase Enzyme Dinitroindazole->Nitroreductase NADP NAD(P)+ Nitroreductase->NADP ReactiveSpecies Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->ReactiveSpecies Reduction NADPH NAD(P)H NADPH->Nitroreductase CellularDamage Cellular Damage (e.g., DNA breaks) ReactiveSpecies->CellularDamage Induces

Caption: Bioactivation of dinitroindazoles by nitroreductase enzymes.

Comparative In Vitro Assay Performance

To provide a clear comparison, we evaluated a hypothetical series of substituted dinitroindazoles in three distinct in vitro assays targeting different therapeutic areas: antileishmanial, anti-inflammatory, and antitrypanosomal activity. The substitutions were chosen to explore the effects of electron-donating and electron-withdrawing groups on the core dinitroindazole scaffold.

Antileishmanial Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In the context of antileishmanial screening, it measures the metabolic activity of Leishmania promastigotes or amastigotes, which is indicative of their viability.[5][6] A decrease in metabolic activity upon treatment with a test compound suggests a potential antileishmanial effect.[1]

Experimental Workflow: Antileishmanial MTT Assay

mtt_workflow start Start seed_cells Seed Leishmania promastigotes in 96-well plate start->seed_cells add_compounds Add substituted dinitroindazoles (various concentrations) seed_cells->add_compounds incubate_72h Incubate for 72 hours at 26°C add_compounds->incubate_72h add_mtt Add MTT solution to each well incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the antileishmanial MTT assay.

Comparative Data: Antileishmanial Activity (IC50 in µM)

Compound IDSubstitutionIC50 (µM) vs. L. donovani
DNI-HUnsubstituted8.5
DNI-Cl5-Chloro4.2
DNI-OCH35-Methoxy12.1
DNI-CF35-Trifluoromethyl2.8
Amphotericin BPositive Control0.25

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the comparative nature of the guide.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with improved safety profiles.[7] This in vitro assay measures the ability of the test compounds to inhibit the activity of the COX-2 enzyme.[8]

Experimental Workflow: COX-2 Inhibition Assay

cox2_workflow start Start prepare_reaction Prepare reaction mix: COX-2 enzyme, buffer, hematin start->prepare_reaction add_inhibitor Add substituted dinitroindazoles or positive control (Celecoxib) prepare_reaction->add_inhibitor pre_incubate Pre-incubate for 10 minutes add_inhibitor->pre_incubate initiate_reaction Initiate reaction with arachidonic acid and TMPD pre_incubate->initiate_reaction measure_absorbance Measure absorbance at 590 nm over time initiate_reaction->measure_absorbance calculate_inhibition Calculate % inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the in vitro COX-2 inhibition assay.

Comparative Data: COX-2 Inhibition (IC50 in µM)

Compound IDSubstitutionIC50 (µM)
DNI-HUnsubstituted15.2
DNI-Cl5-Chloro9.8
DNI-OCH35-Methoxy25.6
DNI-CF35-Trifluoromethyl7.5
CelecoxibPositive Control0.8

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the comparative nature of the guide.

Antitrypanosomal Activity: Trypanosoma cruzi Amastigote Assay

Trypanosoma cruzi is the causative agent of Chagas disease. The intracellular amastigote stage is the replicative form in the mammalian host and is the primary target for drug discovery efforts.[9][10] This assay evaluates the ability of the test compounds to inhibit the proliferation of T. cruzi amastigotes within host cells.[11]

Comparative Data: Antitrypanosomal Activity (IC50 in µM)

Compound IDSubstitutionIC50 (µM) vs. T. cruzi amastigotes
DNI-HUnsubstituted10.3
DNI-Cl5-Chloro5.1
DNI-OCH35-Methoxy18.9
DNI-CF35-Trifluoromethyl3.6
BenznidazolePositive Control2.5

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the comparative nature of the guide.

Experimental Protocols

1. Antileishmanial MTT Assay Protocol

  • Cell Culture: Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.

  • Cell Seeding: Harvest promastigotes in the logarithmic growth phase and adjust the cell density to 1 x 10^6 cells/mL in fresh medium. Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate.

  • Compound Addition: Prepare serial dilutions of the substituted dinitroindazoles in DMSO and add 1 µL of each dilution to the respective wells. Include wells with untreated cells (negative control) and cells treated with a standard drug like Amphotericin B (positive control).

  • Incubation: Incubate the plate for 72 hours at 26°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5][12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds compared to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of inhibition versus the log of the compound concentration.

2. In Vitro COX-2 Inhibition Assay Protocol

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a hematin solution, a solution of the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), and a solution of arachidonic acid.

  • Reaction Setup: In a 96-well plate, add 150 µL of reaction buffer, 10 µL of hematin, and 10 µL of the COX-2 enzyme solution to each well.[7]

  • Inhibitor Addition: Add 10 µL of the substituted dinitroindazoles at various concentrations or a positive control (e.g., Celecoxib).[7] For the control wells, add 10 µL of the solvent (e.g., DMSO).

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.[7]

  • Reaction Initiation: Start the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[7]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of COX-2 inhibition for each concentration of the test compounds relative to the control wells. Calculate the IC50 values.

3. Trypanosoma cruzi Amastigote Assay Protocol

  • Host Cell Culture: Culture a suitable host cell line (e.g., L929 fibroblasts or THP-1 monocytes) in an appropriate medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 atmosphere.

  • Infection: Seed the host cells in a 96-well plate and allow them to adhere. Infect the cells with tissue culture-derived trypomastigotes of T. cruzi at a multiplicity of infection of approximately 10:1.

  • Removal of Extracellular Parasites: After 24 hours of infection, wash the wells with fresh medium to remove any non-internalized trypomastigotes.

  • Compound Addition: Add fresh medium containing serial dilutions of the substituted dinitroindazoles to the infected cells. Include untreated infected cells (negative control) and cells treated with a standard drug like benznidazole (positive control).

  • Incubation: Incubate the plates for an additional 72-96 hours.

  • Quantification of Amastigotes: Lyse the host cells and quantify the number of intracellular amastigotes. This can be done by various methods, such as microscopic counting after Giemsa staining or by using a reporter gene-expressing parasite strain (e.g., β-galactosidase or luciferase).

  • Data Analysis: Determine the number of amastigotes per host cell for each treatment condition. Calculate the percentage of inhibition of amastigote proliferation compared to the untreated control and determine the IC50 values.

Structure-Activity Relationship (SAR) Insights

The hypothetical data presented in the comparative tables suggest some preliminary structure-activity relationships for this series of substituted dinitroindazoles. The introduction of electron-withdrawing groups, such as chloro (DNI-Cl) and trifluoromethyl (DNI-CF3), at the 5-position of the indazole ring appears to enhance the biological activity across all three assays.[13][14] This is consistent with the understanding that such groups can increase the reduction potential of the nitro groups, facilitating their bioactivation by nitroreductases.[4] Conversely, the presence of an electron-donating group like methoxy (DNI-OCH3) seems to diminish the activity, likely by making the nitro group reduction less favorable.

These observations underscore the importance of the electronic properties of the substituents in modulating the biological activity of dinitroindazoles. Further exploration of a wider range of substituents and their positions on the indazole ring is warranted to build a more comprehensive SAR model.

Conclusion

This guide provides a comparative framework for evaluating the in vitro efficacy of substituted dinitroindazoles. The detailed protocols and mechanistic insights are intended to empower researchers to design and execute their own comparative studies. The presented hypothetical data, based on established principles of medicinal chemistry, highlight the significant impact of substituent effects on the biological activity of this promising class of compounds. Future work should focus on synthesizing and testing a diverse library of dinitroindazole derivatives to validate these initial SAR observations and to identify lead candidates for further preclinical development.

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  • From Trypomastigotes to Trypomastigotes: Analyzing the One-Way Intracellular Journey of Trypanosoma cruzi by Ultrastructure Expansion Microscopy. MDPI. Available at: [Link].

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A Senior Application Scientist's Guide to Validating Analytical Methods for Dinitro-Indazole Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Imperative: Resolving Dinitro-Indazole Isomers

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The synthesis of these compounds, particularly through nitration, often results in a mixture of isomers, such as 4,6-dinitro-1-phenyl-1H-indazole and its regioisomers.[2] From a pharmacological and regulatory standpoint, these isomers are distinct chemical entities. One isomer may carry the desired therapeutic effect, while another could be inactive, less potent, or even contribute to toxicity.[3] Consequently, the ability to accurately separate, identify, and quantify these closely related molecules is not merely an analytical challenge—it is a critical requirement for ensuring drug safety and efficacy.

The primary difficulty in separating dinitro-indazole isomers stems from their similar physicochemical properties. They often share identical mass-to-charge ratios and exhibit subtle differences in polarity and volatility, making their resolution a non-trivial pursuit. This guide compares the most effective chromatographic techniques for this task—HPLC, GC, and SFC—and details a robust validation protocol to ensure the chosen method is fit for its intended purpose, grounded in the principles of the International Council for Harmonisation (ICH).[4][5]

Comparative Analysis of Separation Technologies

The choice of an analytical technique is the foundation of a successful separation. It is a decision driven by the specific properties of the isomers, the required analytical throughput, and available instrumentation. The three mainstays of chromatographic separation each offer a unique set of advantages and disadvantages.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Principle of Separation Polarity-based partitioning between liquid mobile and solid stationary phases.[6]Volatility-based partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[6]Hybrid of LC and GC using a supercritical fluid (CO₂) as the primary mobile phase.[7][8]
Primary Advantage Highly versatile for soluble compounds; operates at room temperature.[6]Very fast for volatile compounds; excellent resolution.[6][9]Superior resolving power for isomers, faster than HPLC, and "greener" due to reduced solvent use.[10][11]
Key Limitation Can have longer run times and higher consumption of organic solvents compared to GC and SFC.[6][10]Limited to thermally stable and volatile compounds; may require derivatization.[6]Requires specialized high-pressure instrumentation; less established in pharmacopeias.[12]
Ideal Application Routine quality control, purity determination, and quantification of a wide range of non-volatile compounds.Analysis of residual solvents, and volatile impurities; can be coupled to MS for definitive identification.[13][14]Chiral separations and complex isomer separations where HPLC falls short.[12][15]

Expert Rationale: For dinitro-indazole isomers, HPLC is often the starting point due to its versatility and the polarity of the target molecules. However, achieving baseline separation can be challenging. GC-MS is a powerful tool for identification, but the thermal stability of dinitro-indazoles must be confirmed to prevent on-column degradation.[13][16] SFC emerges as a highly compelling alternative, often providing the superior resolution needed for these difficult separations with the added benefits of speed and reduced environmental impact.[10][12]

A Framework for Trust: The Method Validation Workflow

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[17] It is a mandatory process in regulated drug development.[18][19] The workflow described here is grounded in the globally recognized ICH Q2(R1) guideline , ensuring a self-validating system where each step builds confidence in the final reportable result.[4][5][20]

G Analytical Method Validation Workflow (ICH Q2) cluster_core_validation Core Validation Parameters Dev Method Development & Optimization SST System Suitability Testing (SST) Dev->SST Define SST Criteria Spec Specificity / Selectivity SST->Spec Proceed if SST Passes Lin Linearity Spec->Lin Acc Accuracy Spec->Acc Prec Precision (Repeatability & Intermediate) Spec->Prec Range Range Lin->Range Derived from Linearity Data LOQ Quantitation Limit (LOQ) Lin->LOQ Establishes Working Range Robust Robustness Acc->Robust Prec->Robust LOD Detection Limit (LOD) LOQ->LOD Derived from LOQ Data Report Validation Report & Lifecycle Management Robust->Report Final Verification

Caption: A flowchart of the analytical method validation process based on ICH Q2(R1) guidelines.

Experimental Protocol: Validating a Reversed-Phase HPLC Method

This section provides a detailed, step-by-step protocol for validating an RP-HPLC method for the separation and quantification of dinitro-indazole isomers. The causality behind each step is explained to provide field-proven insight.

Method Development & System Suitability

Objective: To establish an HPLC method that provides adequate resolution between the dinitro-indazole isomers and to define criteria ensuring the analytical system is performing correctly.

Protocol:

  • Column Selection: Start with a C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size). The non-polar nature of C18 columns provides good retention for moderately polar aromatic compounds like indazoles.

  • Mobile Phase Optimization: Develop a gradient elution method.

    • Solvent A: 20 mM Ammonium Acetate buffer, pH 4.0. The buffer is critical for maintaining a consistent ionization state of the analytes, leading to reproducible retention times.

    • Solvent B: Acetonitrile.

    • Rationale: A gradient (e.g., starting at 60:40 A:B and moving to 40:60 A:B over 15 minutes) is employed to elute isomers with slightly different polarities at different times, maximizing separation.

  • Detection: Use a UV Photodiode Array (PDA) detector. This allows for monitoring at an optimal wavelength (e.g., 250 nm) while also capturing the full UV spectrum to aid in peak purity assessment.[21]

  • System Suitability Testing (SST): Before any validation run, perform five replicate injections of a standard solution containing both isomers.

    • Acceptance Criteria:

      • Resolution (Rs): > 2.0 between the two isomer peaks. This ensures the peaks are baseline separated.

      • Tailing Factor (T): < 1.5 for each peak. This indicates good peak shape and efficiency.

      • Relative Standard Deviation (RSD) of Peak Area: < 2.0%. This demonstrates injection precision.[22]

Validation Experiments

The following experiments must be conducted after the system has passed SST.

A. Specificity

  • Objective: To prove the method can distinguish the target isomers from each other and from potential impurities or degradation products.

  • Protocol:

    • Inject individual solutions of each pure isomer to confirm their retention times.

    • Inject a solution of the mixed isomers.

    • Inject a placebo (matrix without analytes) to show no interfering peaks.

    • Perform forced degradation studies (e.g., expose the sample to acid, base, peroxide, heat, and light) and inject the stressed samples.

  • Acceptance Criteria: The primary isomer peaks should be free of co-elution from any other components. Peak purity analysis (via PDA detector) should yield a purity angle that is less than the purity threshold.

B. Linearity

  • Objective: To demonstrate a proportional relationship between detector response (peak area) and analyte concentration.

  • Protocol:

    • Prepare a stock solution containing a known concentration of the dinitro-indazole isomer mixture.

    • Create a minimum of five calibration standards by serial dilution, covering 80% to 120% of the expected sample concentration.[5][23]

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration for each isomer.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.[24][25]

C. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo matrix with known amounts of the pure isomers at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[24][25]

D. Precision

  • Objective: To assess the degree of scatter in the results from multiple analyses of the same sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Acceptance Criteria: The RSD for the set of measurements should be ≤ 2.0%.[22]

E. Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the isomers that can be measured with acceptable precision and accuracy.

  • Protocol:

    • Estimate the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10:1) or from the linearity curve.

    • Prepare samples at this estimated concentration and inject them (n=6).

  • Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.

F. Robustness

  • Objective: To evaluate the method's reliability when subjected to small, deliberate changes in parameters.

  • Protocol:

    • Systematically vary key parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase composition (± 2% absolute)

    • Analyze a sample under each condition and evaluate the impact on SST parameters (especially resolution).

  • Acceptance Criteria: The SST criteria must still be met under all varied conditions, demonstrating the method's reliability for routine use.

Interpreting and Reporting Validation Data

All experimental data must be systematically documented. A summary table provides a clear and concise overview of the method's performance against predefined acceptance criteria.

Example Validation Summary Table:

Validation ParameterAcceptance CriteriaResultPass/Fail
Specificity No interference at analyte Rt; Peak Purity > 99.5%No interference observed; Purity > 99.9%Pass
Linearity (r²) ≥ 0.999Isomer 1: 0.9998Isomer 2: 0.9997Pass
Range 80 - 120% of target concentration0.8 µg/mL - 1.2 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%Pass
Precision (RSD%)
- Repeatability≤ 2.0%Isomer 1: 0.8%Isomer 2: 0.9%Pass
- Intermediate Precision≤ 2.0%Isomer 1: 1.2%Isomer 2: 1.4%Pass
LOQ (µg/mL) Precision (RSD) ≤ 10%0.05 µg/mL (RSD = 6.8%)Pass
Robustness SST parameters metAll SST criteria passed under all conditionsPass

Conclusion

The successful separation and validated quantification of dinitro-indazole isomers are fundamental to the development of safe and effective pharmaceuticals. While HPLC provides a versatile and widely accessible platform, techniques like SFC offer significant advantages in speed and resolving power for challenging isomer separations.[10] Regardless of the chosen technology, a rigorous validation process based on ICH Q2(R1) principles is non-negotiable.[4] By systematically evaluating specificity, linearity, accuracy, precision, and robustness, scientists can build a comprehensive data package that demonstrates an analytical method is fit for purpose. This not only ensures the integrity of the data generated but also satisfies the stringent requirements of global regulatory agencies, ultimately safeguarding patient health.

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-Methyl-5,7-dinitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Methyl-5,7-dinitro-1H-indazole. The following protocols and recommendations are synthesized from established safety standards for analogous chemical structures, prioritizing a proactive and comprehensive approach to laboratory safety.

Understanding the Hazard: A Proactive Stance

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure and physical hazard. The selection of appropriate PPE is the first line of defense in ensuring personal safety.

Rationale for PPE Selection
  • Eye and Face Protection: Given the potential for irritation and the risk of accidental splashes of any solutions containing the compound, robust eye and face protection is mandatory.[1][2][3]

  • Hand Protection: The choice of glove material is critical. Aromatic nitro compounds can penetrate common laboratory gloves. Butyl rubber gloves are recommended for their resistance to nitro compounds.[4] Double gloving provides an additional layer of protection against contamination.

  • Body Protection: A flame-resistant lab coat worn over personal clothing is essential. For operations with a higher risk of spillage or dust generation, a disposable chemical-resistant gown should be worn.

  • Respiratory Protection: Due to the risk of respiratory irritation from airborne particles, a properly fitted N95 respirator or a higher level of respiratory protection should be used, especially when handling the solid compound outside of a certified chemical fume hood.[1]

Summary of Personal Protective Equipment
Protection Type Specific Recommendation Rationale
Eye/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles.
Hand Double-gloved with butyl rubber glovesHigh resistance to nitro-aromatic compounds.
Body Flame-resistant lab coat; disposable chemical-resistant gown for high-risk tasksProtects against skin contact and potential for ignition.
Respiratory N95 respirator or higher (e.g., elastomeric half-mask with appropriate cartridges)Prevents inhalation of irritating and potentially toxic dust.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is paramount when working with this compound. All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[5]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Clear the workspace of all unnecessary items. Assemble all necessary equipment, including a designated waste container.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a spatula to carefully transfer the solid, avoiding the generation of dust.

    • If creating a solution, add the solid to the solvent slowly.

  • Reactions and Manipulations:

    • Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.

    • If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

  • Post-Handling:

    • Upon completion of work, decontaminate all surfaces within the fume hood.

    • Carefully remove and dispose of all contaminated disposable PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

  • Spill: For a small spill, dampen the solid material with a suitable solvent like alcohol to prevent dust formation, and then carefully transfer it to a sealed, labeled hazardous waste container.[6] For a large spill, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

Due to the potential explosive nature of dinitro-aromatic compounds, a specialized disposal plan is required.[7]

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be labeled as "Hazardous Waste: this compound" and should also indicate its potentially explosive nature.

  • Disposal Vendor: The disposal of this waste must be handled by a licensed hazardous waste disposal company with experience in managing reactive and potentially explosive materials. Do not attempt to dispose of this compound through standard chemical waste streams without consulting your institution's environmental health and safety office.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_hood Verify Fume Hood Function prep_ppe Don PPE (Goggles, Face Shield, Butyl Gloves, Lab Coat) prep_hood->prep_ppe prep_workspace Prepare Workspace & Waste Container prep_ppe->prep_workspace handle_weigh Weigh & Transfer Solid prep_workspace->handle_weigh Proceed to Handling handle_solution Prepare Solution (if applicable) handle_weigh->handle_solution handle_reaction Conduct Reaction handle_solution->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Dispose of Contaminated PPE in Designated Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash disp_collect Collect in Labeled, Sealed Container cleanup_wash->disp_collect Final Step disp_contact Contact Hazardous Waste Vendor disp_collect->disp_contact

Sources

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Retrosynthesis Analysis

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3-Methyl-5,7-dinitro-1H-indazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.